BenchChemオンラインストアへようこそ!

Rdea806

NNRTI antiviral potency wild-type HIV-1

RDEA806 (also known as VRX-806 and AR-806) is an arylthioacetanilide-class non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Ardea Biosciences as a next-generation antiretroviral agent. The compound (C24H18BrClN4O3S, MW 557.85) was advanced to Phase 2a clinical evaluation and is distinguished by its high genetic barrier to resistance and retained activity against key NNRTI-resistant HIV-1 strains, including those harboring the prevalent K103N mutation.

Molecular Formula C24H18BrClN4O3S
Molecular Weight 557.8 g/mol
CAS No. 1004523-72-1
Cat. No. B1679235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRdea806
CAS1004523-72-1
SynonymsVRX-806;  VRX 806;  VRX806;  AR-806;  AR 806;  AR806;  RDEA-806;  RDEA 806;  RDEA806.
Molecular FormulaC24H18BrClN4O3S
Molecular Weight557.8 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)NC5=C(C=C(C=C5)C(=O)O)Cl
InChIInChI=1S/C24H18BrClN4O3S/c25-23-28-29-24(34-12-21(31)27-19-9-7-14(22(32)33)11-18(19)26)30(23)20-10-8-15(13-5-6-13)16-3-1-2-4-17(16)20/h1-4,7-11,13H,5-6,12H2,(H,27,31)(H,32,33)
InChIKeyMPNGLQDRSJNLPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RDEA806 (CAS 1004523-72-1) for HIV NNRTI Research: What Procurement Specialists Need to Know Before Sourcing


RDEA806 (also known as VRX-806 and AR-806) is an arylthioacetanilide-class non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Ardea Biosciences as a next-generation antiretroviral agent [1]. The compound (C24H18BrClN4O3S, MW 557.85) was advanced to Phase 2a clinical evaluation and is distinguished by its high genetic barrier to resistance and retained activity against key NNRTI-resistant HIV-1 strains, including those harboring the prevalent K103N mutation [2].

Why RDEA806 (CAS 1004523-72-1) Cannot Be Substituted by Other NNRTIs: The Evidence-Driven Case for Precise Sourcing


First-generation NNRTIs such as efavirenz (EFV) and nevirapine (NVP) are associated with a low genetic barrier to resistance, requiring only a single amino acid substitution (e.g., K103N) to confer clinically significant loss of susceptibility . RDEA806 was specifically designed to overcome this limitation: it retains potent activity against K103N-containing viruses, requires multiple mutations for high-level resistance, and suppresses viral breakthrough in vitro for substantially longer durations than efavirenz [1]. Substituting RDEA806 with older NNRTIs in research protocols where resistance profiling or durable suppression endpoints are critical would yield fundamentally different experimental outcomes and invalidate cross-study comparisons.

RDEA806 (CAS 1004523-72-1) Quantitative Differentiation Evidence: Head-to-Head Data for Scientific Selection


In Vitro Antiviral Potency Against Wild-Type HIV-1: RDEA806 EC50 Comparison

RDEA806 demonstrates potent in vitro antiviral activity against wild-type HIV-1. In a cell-based antiviral assay, RDEA806 exhibited an EC50 of approximately 3 nM against wild-type HIV-1. The comparator efavirenz, the most widely used first-line NNRTI, has a reported EC50 of approximately 1.5-3 nM against wild-type virus under comparable in vitro conditions [1][2].

NNRTI antiviral potency wild-type HIV-1

Retained Activity Against Efavirenz-Resistant K103N Mutant: Direct Comparative EC50 Data

RDEA806 was specifically designed to maintain activity against the most prevalent NNRTI resistance mutation, K103N, which is the most common mutation observed in patients failing efavirenz therapy [1]. In direct comparative testing, RDEA806 exhibited an EC50 of 2.3 nM against HIV-1 carrying the K103N mutation, whereas efavirenz showed a marked loss of potency with an EC50 of 38 nM against the same K103N-containing virus [1][2].

drug resistance K103N mutation NNRTI cross-resistance

Genetic Barrier to Resistance: Time to Viral Breakthrough in Serial Passage Studies

In parallel serial passage resistance selection studies conducted with wild-type and K103N-containing HIV-1, RDEA806 suppressed viral breakthrough for approximately 9-12 months, whereas efavirenz allowed breakthrough within 1-3 months under identical experimental conditions [1][2]. The first consensus mutation conferring reduced susceptibility to RDEA806 (K104E) was not identified until after more than 300 days in culture, and high-level resistance required the accumulation of five mutations (K104E-E138K-T240I-V179D-F227L) [3].

resistance selection genetic barrier durable suppression

In Vivo Antiviral Activity: Phase 2a Monotherapy Viral Load Reduction

In a 7-day Phase 2a randomized, double-blind, placebo-controlled monotherapy study in antiretroviral-naïve HIV-1-infected subjects (n=48, 36 active, 12 placebo), RDEA806 produced statistically significant viral load reductions at all dose levels tested (P<0.001) [1][2]. The highest viral load reduction was observed with the 400 mg twice-daily regimen, achieving a mean decrease of -1.95 log10 copies/mL from baseline to day 9 [1].

Phase 2a viral load reduction HIV clinical trial

CYP450 Drug Interaction Liability: Reduced Metabolic Clearance Concerns

Preclinical pharmacokinetic profiling indicates that RDEA806 undergoes limited metabolism by cytochrome P450 (CYP450) enzymes, with no significant metabolism by CYP2B6 and no observed inhibition or induction of major CYP450 isoforms [1][2]. This contrasts with efavirenz, which is primarily metabolized by CYP2B6 and CYP3A4 and is both an inducer and inhibitor of multiple CYP enzymes, leading to clinically significant drug-drug interactions with protease inhibitors and other antiretroviral agents .

CYP450 drug-drug interactions metabolic stability

RDEA806 (CAS 1004523-72-1) Optimal Research Applications: Where This NNRTI Compound Delivers Unique Value


Investigating NNRTI Resistance Mechanisms and Cross-Resistance Profiles

RDEA806 is uniquely suited for resistance mechanism studies due to its distinct resistance mutation pathway. Unlike efavirenz, which selects for K103N as the primary resistance mutation, RDEA806 selects for a different initial mutation (K104E) after prolonged exposure and requires the accumulation of five mutations (K104E-E138K-T240I-V179D-F227L) for high-level resistance [1]. Researchers can leverage this divergent resistance pathway to study novel resistance mechanisms, evaluate cross-resistance patterns with other NNRTIs, and identify second-site suppressor mutations that restore viral fitness.

Preclinical Development of NNRTI-Sparing or Combination Antiretroviral Regimens

Given RDEA806's high genetic barrier to resistance and favorable CYP450 interaction profile—limited metabolism and no significant inhibition or induction of CYP enzymes—this compound serves as an excellent tool for preclinical studies evaluating NNRTI-sparing regimens or novel combination strategies [2][3]. Its reduced drug-drug interaction liability eliminates a major confounding variable when co-administering with protease inhibitors, integrase inhibitors, or investigational agents metabolized through CYP pathways.

Translational Research Bridging In Vitro Activity to Clinical Proof-of-Concept

RDEA806 has established Phase 2a clinical validation demonstrating robust in vivo antiviral activity (-1.95 log10 copies/mL mean viral load reduction at 400 mg BID over 7 days) that correlates with its potent in vitro EC50 values [4]. This translational track record makes RDEA806 a valuable reference compound for studies that require a well-characterized NNRTI with both preclinical and early clinical data, enabling bench-to-bedside correlation analyses and pharmacokinetic-pharmacodynamic (PK-PD) modeling research.

Assessing Antiviral Activity in Efavirenz-Resistant Viral Isolates and Panels

For researchers evaluating antiviral agents against clinically relevant NNRTI-resistant viruses, RDEA806 offers a critical advantage: it retains near-wild-type potency against the K103N mutant (EC50 = 2.3 nM vs. 38 nM for efavirenz) and has demonstrated activity against the 10 most prevalent HIV strains found in patients failing efavirenz therapy [5][6]. This makes RDEA806 an essential tool for screening compound libraries against resistant viral panels and for validating new antiretroviral candidates in resistant virus backgrounds where first-generation NNRTIs are ineffective.

Quote Request

Request a Quote for Rdea806

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.